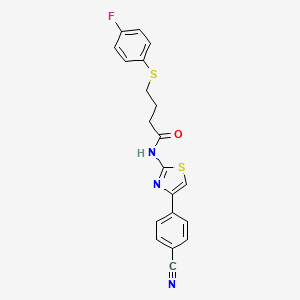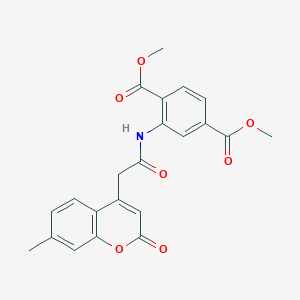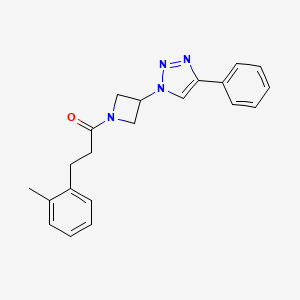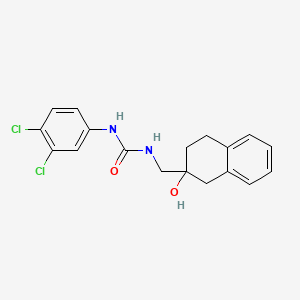
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
Scientific Research Applications
Medicinal Chemistry and Enzyme Inhibition
Compounds structurally related to N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide have been synthesized and evaluated for their potential as enzyme inhibitors, demonstrating significant biological activities. For example, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent urease inhibitors, indicating their therapeutic potential in drug design programs (Nazir et al., 2018). Additionally, a study described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, showcasing their use in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antimicrobial and Antitumor Activities
Research has also focused on the antimicrobial and antitumor potential of compounds containing the thiazole moiety. A study on the synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring reported moderate antimicrobial activity (Farag et al., 2009). Another research effort synthesized and investigated novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives for their antimicrobial activity, showing significant antibacterial and anticandidal effects against various strains (Dawbaa et al., 2021).
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS2/c21-16-7-9-17(10-8-16)26-11-1-2-19(25)24-20-23-18(13-27-20)15-5-3-14(12-22)4-6-15/h3-10,13H,1-2,11H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRXBFYICDYOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2813604.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2813607.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/no-structure.png)
![N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide](/img/structure/B2813611.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2813612.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(phenoxymethyl)-1-benzofuran-2-carboxylate](/img/structure/B2813614.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813617.png)

![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)
![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B2813621.png)

